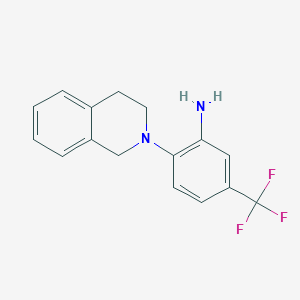

4-(N-Propylaminocarbonyl)phenylboronic acid

Übersicht

Beschreibung

4-(N-Propylaminocarbonyl)phenylboronic acid belongs to the category of arylboronic acids which are known for their low toxicity, good thermal stability, and functional group compatibility. They are important intermediates in organic synthesis and are utilized in various chemical reactions and applications.

Synthesis Analysis:

While specific studies on 4-(N-Propylaminocarbonyl)phenylboronic acid were not found, arylboronic acids are generally synthesized through multi-step reactions including reduction, acylation, and hydrolysis, starting from lead compounds such as 4-bromophenylacetic acid. The structures of these compounds are often confirmed using techniques such as 1H NMR (Zhang Da, 2015).

Molecular Structure Analysis:

Arylboronic acids exhibit structures that facilitate their reactivity in organic synthesis. While there was no direct research on the molecular structure of 4-(N-Propylaminocarbonyl)phenylboronic acid, the general structure features a boronic acid group attached to an aromatic ring which can interact with various substrates and reagents in chemical reactions.

Chemical Reactions and Properties:

Arylboronic acids, including 4-(N-Propylaminocarbonyl)phenylboronic acid analogs, participate in catalyzed reactions such as dehydrative amidation between carboxylic acids and amines. They act as effective catalysts and intermediates in organic synthesis, especially in reactions like Suzuki coupling and chemiluminescent oxidation processes (Ke Wang, Yanhui Lu, K. Ishihara, 2018).

Wissenschaftliche Forschungsanwendungen

-

Scientific Field: Analytical and Therapeutic Applications

- Phenylboronic acid (PBA) derivatives, including “4-(N-Propylaminocarbonyl)phenylboronic acid”, are known to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .

- The interaction with sialic acid is a new class of molecular targets and other PBA-based strategies for drug delivery applications .

-

Scientific Field: Diabetes Treatment

- Glucose-sensitive hydrogels able to release hypoglycemic drugs (such as insulin) as a response to the increase of the glucose level are of interest for researchers .

- These hydrogels are based on phenylboronic acid and its derivatives, with sensitivity to glucose, which can be suitable candidates for the design of insulin delivery systems .

-

Scientific Field: Enrichment of cis-diol Containing Molecules

- Boronate affinity materials (BAMs), which include phenylboronic acid (PBA) derivatives, are gaining increasing attention in the fields of separation, sensing, imaging, diagnostic, and drug delivery .

- These materials can selectively recognize cis-diol containing molecules (e.g., nucleosides, catechols, saccharides, and glycoproteins) through a reversible covalent reaction .

- The PBA-functionalized polymers synthesized in DMSO by one-pot polymerization approach displayed ultrahigh selectivity to the cis-diol containing molecules .

-

Scientific Field: Disease Modulation

Safety And Hazards

Specific safety and hazard information for 4-(N-Propylaminocarbonyl)phenylboronic acid is not available. However, as with all chemicals, it should be handled with care, following appropriate safety protocols3.

Zukünftige Richtungen

The future directions of 4-(N-Propylaminocarbonyl)phenylboronic acid are not clearly defined. However, given its ability to modulate certain enzymes and pathways, it may have potential applications in the treatment of diseases such as cancer, diabetes, and arthritis2.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.

Eigenschaften

IUPAC Name |

[4-(propylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO3/c1-2-7-12-10(13)8-3-5-9(6-4-8)11(14)15/h3-6,14-15H,2,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJCBWYHJKWCRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378560 | |

| Record name | [4-(Propylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Propylcarbamoyl)phenyl)boronic acid | |

CAS RN |

171922-46-6 | |

| Record name | [4-(Propylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

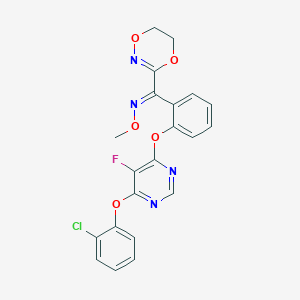

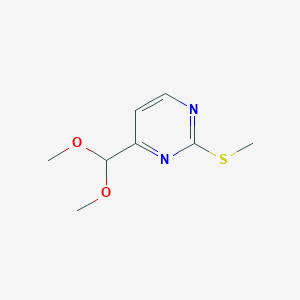

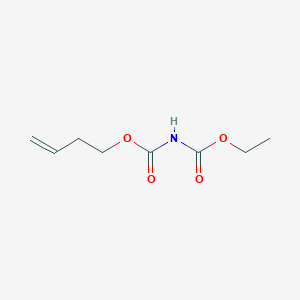

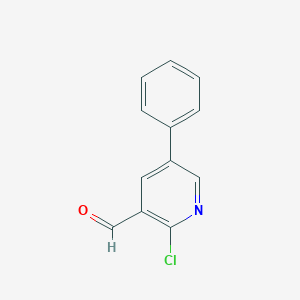

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Fluoro-5-methyl-6,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B61187.png)

![ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B61188.png)

![2-[2-(Chloromethyl)phenyl]ethanol](/img/structure/B61192.png)

![[1,1'-Biphenyl]-2,4'-dimethanol](/img/structure/B61195.png)